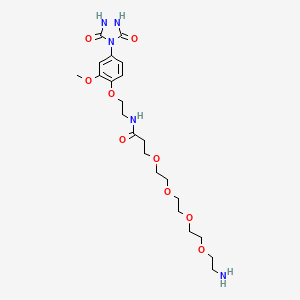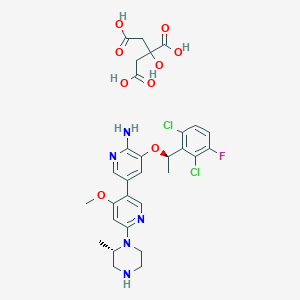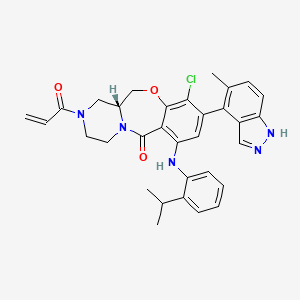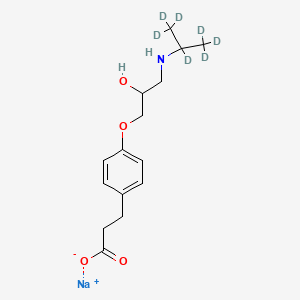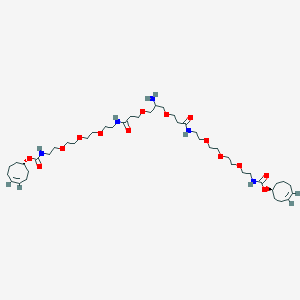
Ppar|A agonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ppar|A agonist 5 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α), a ligand-activated transcription factor. PPAR-α is involved in the regulation of lipid metabolism and plays a crucial role in various physiological processes, including energy homeostasis, inflammation, and cellular differentiation . This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and other conditions related to lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ppar|A agonist 5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Formation of the core structure: This step often involves the use of condensation reactions to form the core scaffold of the compound.
Functionalization: Introduction of various functional groups to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
化学反应分析
Types of Reactions
Ppar|A agonist 5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Ppar|A agonist 5 has a wide range of scientific research applications, including:
作用机制
Ppar|A agonist 5 exerts its effects by binding to the PPAR-α receptor, which then heterodimerizes with the retinoid X receptor (RXR)The activation of these genes leads to the regulation of lipid metabolism, inflammation, and energy homeostasis . Key molecular targets include genes involved in fatty acid oxidation, lipoprotein metabolism, and anti-inflammatory pathways .
相似化合物的比较
Ppar|A agonist 5 can be compared with other PPAR agonists, such as:
Clofibrate: A PPAR-α agonist used to lower triglycerides and cholesterol levels.
Gemfibrozil: Another PPAR-α agonist with similar lipid-lowering effects.
Fenofibrate: A widely used PPAR-α agonist for treating hyperlipidemia.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for PPAR-α, which may result in distinct pharmacological profiles and therapeutic benefits compared to other PPAR agonists .
属性
分子式 |
C23H21F3N2O2S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(E)-3-[2-methyl-4-[methyl-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H21F3N2O2S/c1-14-12-19(10-6-16(14)7-11-21(29)30)28(3)13-20-15(2)27-22(31-20)17-4-8-18(9-5-17)23(24,25)26/h4-12H,13H2,1-3H3,(H,29,30)/b11-7+ |
InChI 键 |
QFIXWGGOQQEVJG-YRNVUSSQSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)/C=C/C(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




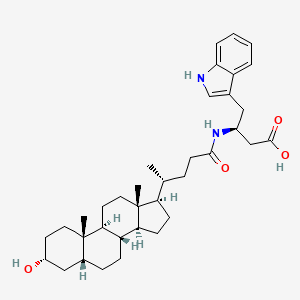

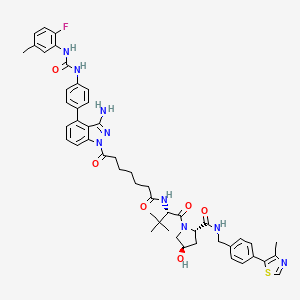

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


